Lurasidone Sulfone
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Overview
Description
Lurasidone Sulfone is a metabolite of Lurasidone, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. This compound retains some pharmacological activity and is formed through the oxidative metabolism of Lurasidone. This compound is of interest due to its potential therapeutic effects and its role in the pharmacokinetics of Lurasidone.
Mechanism of Action
Target of Action
Lurasidone Sulfone, also known as Lurasidone, is an atypical antipsychotic that primarily targets Dopamine-2 (D2) , Serotonin 5-HT2A , and 5-HT7 receptors . It also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors . These receptors play a crucial role in regulating mood, cognition, and behavior.
Mode of Action
Lurasidone acts as an antagonist, binding with high affinity to its primary targets. The antagonism of D2 and 5-HT2A receptors is thought to improve cognition and reduce the negative symptoms of psychoses . The antagonism of 5-HT7 receptors is distinctive to Lurasidone and contributes to its unique pharmacological profile .
Biochemical Pathways
This can lead to changes in neurotransmission and neuronal firing rates, which can ultimately affect behavior and cognition .
Pharmacokinetics
Lurasidone is administered once daily, and its pharmacokinetic profile requires administration with food . In healthy subjects, a 40 mg dose results in peak plasma concentrations in 1–3 hours, and it has a mean elimination half-life of 18 hours . The drug is mostly eliminated in the feces and is approximately 99% bound to serum plasma proteins .
Result of Action
The molecular and cellular effects of Lurasidone’s action are complex and involve changes in neurotransmission and neural circuitry. By antagonizing D2, 5-HT2A, and 5-HT7 receptors, and partially agonizing 5-HT1A receptors, Lurasidone can modulate neurotransmitter systems and neural circuits involved in mood, cognition, and behavior . This can lead to reductions in the symptoms of schizophrenia and bipolar depression .
Action Environment
The action, efficacy, and stability of Lurasidone can be influenced by various environmental factors. For instance, the drug’s bioavailability is significantly affected by food intake, with higher bioavailability observed when the drug is taken with at least 350 kcal of food . Additionally, the drug’s metabolism can be affected by the presence of other drugs that induce or inhibit CYP3A4, the primary enzyme responsible for its metabolism .
Biochemical Analysis
Biochemical Properties
Lurasidone Sulfone is known to interact with several key biomolecules. It is a full antagonist at dopamine D2 and serotonin 5-HT2A receptors, properties shared by most second-generation antipsychotics . This compound also has high affinity for serotonin 5-HT7 and is a partial agonist at 5-HT1A receptors .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lurasidone Sulfone is typically synthesized through the oxidation of Lurasidone. The process involves the use of oxidizing agents such as hydrogen peroxide or other peroxides. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfone group without affecting other functional groups in the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and specific solvents can enhance the efficiency of the oxidation process.
Types of Reactions:
Oxidation: The primary reaction Lurasidone undergoes to form this compound is oxidation. This involves the addition of oxygen or the removal of hydrogen.
Reduction: Although less common, this compound can undergo reduction reactions to revert to its original form or other derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other polar solvents.
Major Products:
Oxidation: Formation of this compound.
Reduction: Formation of Lurasidone or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Lurasidone Sulfone has several applications in scientific research:
Chemistry: Used as a reference compound in the study of oxidative metabolism and the development of analytical methods.
Biology: Investigated for its potential biological activity and its role in the pharmacokinetics of Lurasidone.
Medicine: Studied for its therapeutic potential in treating psychiatric disorders.
Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes.
Comparison with Similar Compounds
Lurasidone Sulfone can be compared to other sulfone-containing antipsychotic metabolites, such as:
Ziprasidone Sulfone: Another sulfone metabolite of an atypical antipsychotic, Ziprasidone. It shares similar pharmacological properties but differs in its receptor binding profile and metabolic pathways.
Risperidone Sulfone: A metabolite of Risperidone, another atypical antipsychotic. It has a different chemical structure but also acts on dopamine and serotonin receptors.
Uniqueness: this compound is unique due to its specific formation from Lurasidone and its distinct pharmacological activity. Its selective receptor binding and metabolic stability make it an important compound for further research and therapeutic applications.
Properties
CAS No. |
1644295-09-9 |
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Molecular Formula |
C28H36N4O4S |
Molecular Weight |
524.68 |
InChI |
InChI=1S/C28H36N4O4S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)37(35,36)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2 |
InChI Key |
MAVBUKOHERNHBQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Synonyms |
2-((2-((4-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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